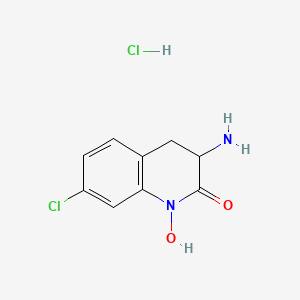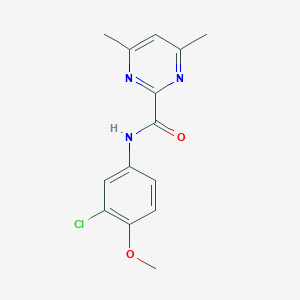
N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide, also known as CMDC, is a pyrimidine derivative that has been widely studied for its potential therapeutic applications. CMDC is a small molecule that has shown promising results in scientific research, particularly in the fields of cancer and inflammation.
Wirkmechanismus
The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer and inflammation. N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell growth. In addition, N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide has been shown to inhibit the activity of NF-κB, a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide has been shown to induce cell cycle arrest and apoptosis. In addition, N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide has been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to sustain their growth. In inflammation, N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide in lab experiments is its small size and easy synthesis. N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide can be synthesized in large quantities and is relatively stable, making it a viable compound for further research. However, one limitation of N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide. One area of research is the development of more potent and selective analogs of N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide. Another area of research is the study of the pharmacokinetics and pharmacodynamics of N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide in vivo. In addition, further research is needed to fully understand the mechanism of action of N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide and its effects on various signaling pathways and enzymes. Overall, N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide has shown promising results in scientific research and has the potential to be developed into a therapeutic agent for cancer and inflammation.
Synthesemethoden
The synthesis of N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide involves several steps, starting with the reaction of 4,6-dimethyl-2-hydrazinopyrimidine with 3-chloro-4-methoxybenzoyl chloride. This is followed by the reaction of the resulting intermediate with acetic anhydride to yield N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide. The synthesis of N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide has been optimized and improved over the years, making it a viable compound for further research.
Wissenschaftliche Forschungsanwendungen
N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide has been extensively studied for its anti-cancer and anti-inflammatory properties. In cancer research, N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, and prostate cancer cells. In addition, N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-8-6-9(2)17-13(16-8)14(19)18-10-4-5-12(20-3)11(15)7-10/h4-7H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVCZIXRMCOSAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)NC2=CC(=C(C=C2)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-{[2-(1-Cyclohexenyl)ethyl]amino}-4-(methoxymethyl)-5-pyrimidinecarboxylic acid](/img/structure/B2459779.png)
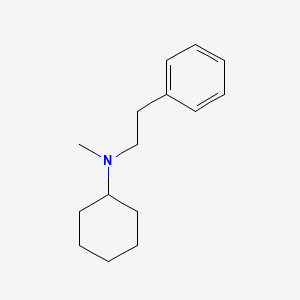
![5-cinnamyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2459784.png)

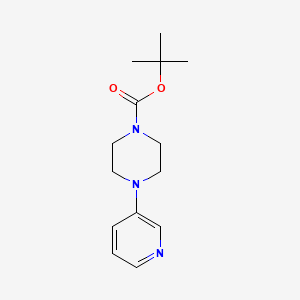
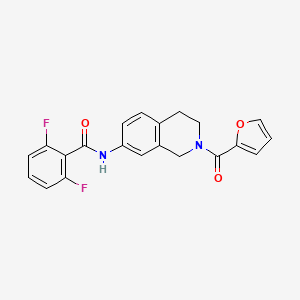
![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(2,3-dimethylanilino)prop-2-en-1-one](/img/structure/B2459789.png)
![4-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2-phenyl-1,3-thiazole](/img/structure/B2459791.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2459793.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2459794.png)
![3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide](/img/structure/B2459796.png)
